molecular formula C7H13NO4 B3048917 Tert-butyl 2-nitropropanoate CAS No. 18598-92-0

Tert-butyl 2-nitropropanoate

Cat. No. B3048917
CAS RN: 18598-92-0
M. Wt: 175.18 g/mol
InChI Key: YXBVZYFNRWKEBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-nitropropanoate is a chemical compound with the formula C7H13NO4 . It has a molecular weight of 175.19 . The IUPAC name for this compound is tert-butyl 2-nitropropanoate .


Chemical Reactions Analysis

There are several studies that discuss the use of tert-butyl groups in chemical reactions. For example, one study discusses the use of tert-butyl groups as a probe for NMR studies of macromolecular complexes . Another study discusses the use of tert-butyl nitrite (TBN) in [2 + 2 + 1] cycloaddition reactions .

Scientific Research Applications

1. Synthesis and Properties of Molecular Probes and Labels

Tert-butyl 2-nitropropanoate, as a part of nitroxide compounds, has significant applications in the synthesis and study of molecular probes and labels. These are extensively used in biophysics, structural biology, and biomedical research. The stability and resistance of nitroxide groups to chemical reduction are crucial for these applications, where the redox properties of nitroxides depend on the ring size and substituents. Studies like those by Zhurko et al. (2020) in "Molecules" demonstrate the development of highly strained nitroxides and their applications in this field (Zhurko et al., 2020).

2. Nitration of Phenols and Aromatic Sulfonamides

Research by Koley et al. (2009) in "Organic Letters" and Kilpatrick et al. (2013) in "Chemical Communications" reveals the use of tert-butyl nitrite as a safe and chemoselective nitrating agent. It provides mononitro derivatives of phenolic substrates and aromatic sulfonamides, even in the presence of sensitive functional groups. This application is significant in organic synthesis and pharmaceutical research (Koley et al., 2009); (Kilpatrick et al., 2013).

3. Radical Initiator in Organic Synthesis

In studies like Miao et al. (2011) in "Green Chemistry," tert-butyl nitrite is shown to be an efficient metal-free radical initiator, particularly in the aerobic cleavage of benzylic CC bonds. Its application in combination with compressed CO2 offers both a safe reaction environment and fine-tuned selectivity (Miao et al., 2011).

4. Water-Controlled Nitro-Oximation of Alkenes

Tert-butyl nitrite's role in the precise nitration and oximation of alkenes is highlighted in research by Tang et al. (2018) in "Tetrahedron Letters." This application yields α-nitro ketoximes, demonstrating broad substrate generality and excellent stereoselectivity under mild conditions, with tert-butyl nitrite serving as both NO and NO2 sources (Tang et al., 2018).

Future Directions

While specific future directions for Tert-butyl 2-nitropropanoate are not mentioned in the search results, there are studies discussing the future directions of research involving tert-butyl groups. For instance, a study discusses the future directions of research involving RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) .

properties

IUPAC Name

tert-butyl 2-nitropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-5(8(10)11)6(9)12-7(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVZYFNRWKEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456530
Record name Tert-butyl 2-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-nitropropanoate

CAS RN

18598-92-0
Record name Tert-butyl 2-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DA Thaisrivongs - 2012 - search.proquest.com
The research described in this dissertation defines two endeavors into the field of palladium-catalyzed allylic alkylation chemistry: the employment of unstabilized nitrogen-containing …
Number of citations: 0 search.proquest.com
RG Arrayás, JC Carretero - Chemical Society Reviews, 2009 - pubs.rsc.org
Optically active α,β-diamino acids are very attractive targets in organic synthesis because of their wide-ranging biological significance and high versatility as synthetic building blocks. …
Number of citations: 293 pubs.rsc.org
B Karimi, D Enders, E Jafari - Synthesis, 2013 - thieme-connect.com
In this review, recent works on metal-catalyzed asymmetric Mannich, aza-Henry and vinylogous Mannich reactions are described. The asymmetric Mannich reaction is one of the most …
Number of citations: 108 www.thieme-connect.com
S Handa, V Gnanadesikan, S Matsunaga… - Journal of the …, 2007 - ACS Publications
… For a related example using tert-butyl 2-nitropropanoate as a nucleophile, see: (d) Knudsen… For a related example using tert-butyl 2-nitropropanoate as a nucleophile, see: (d) Knudsen, …
Number of citations: 267 pubs.acs.org
ZY Cao, F Zhu, J Zhou - Multicatalyst System in Asymmetric …, 2014 - Wiley Online Library
… It was proposed that the deprotonative activation of tert-butyl 2-nitropropanoate by quinine 32d led to the formation of a reactive enolate to react with imine 4i, activated by the chiral …
Number of citations: 3 onlinelibrary.wiley.com
L Chen, YL Liu, J Zhou - Multicatalyst System in Asymmetric …, 2014 - Wiley Online Library
This chapter focuses on the introduction of catalytic enantioselective single reactions realized by a multicatalyst system through cooperative catalysis, namely the combination of two or …
Number of citations: 1 onlinelibrary.wiley.com
H Zhou, D Peng, B Qin, Z Hou, X Liu… - The Journal of Organic …, 2007 - ACS Publications
… For a related example with tert-butyl 2-nitropropanoate as a nucleophile, see: (j) Knudsen, … For a related example with tert-butyl 2-nitropropanoate as a nucleophile, see: (j) Knudsen, KR…
Number of citations: 71 pubs.acs.org

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